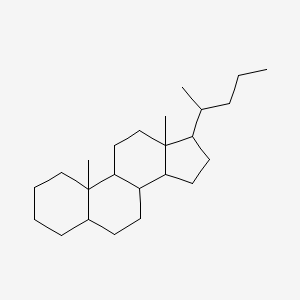

5beta(H)-Cholane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5β(H)-Cholane: est un composé hydrocarboné saturé appartenant à la classe des stéroïdes. Il s'agit d'une structure fondamentale dans la biosynthèse de diverses hormones stéroïdiennes et des acides biliaires. Le composé se caractérise par sa fusion cis unique des cycles A et B, qui le distingue des autres structures stéroïdiennes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 5β(H)-Cholane implique généralement la réduction du cholestérol ou d'autres précurseurs stéroïdes. Une méthode courante est l'hydrogénation catalytique du cholestérol en utilisant du palladium sur carbone (Pd/C) comme catalyseur sous hydrogène gazeux. Cette réaction se déroule dans des conditions douces, généralement à température ambiante et à pression atmosphérique, pour produire du 5β(H)-Cholane.

Méthodes de production industrielle : La production industrielle du 5β(H)-Cholane n'est pas largement documentée en raison de ses applications directes limitées. Il peut être synthétisé en laboratoire en utilisant des méthodes de conversion enzymatique impliquant des enzymes 5β-réductases, qui convertissent le cholestérol en sa forme 5β-réduite. Les conditions de réaction impliquent généralement l'utilisation d'extraits de foie ou de moelle osseuse où l'enzyme est naturellement présente.

Analyse Des Réactions Chimiques

Types de réactions : Le 5β(H)-Cholane subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former diverses cétones et alcools.

Réduction : Il peut être réduit pour former des dérivés dihydro.

Substitution : L'halogénation et d'autres réactions de substitution peuvent se produire à des positions spécifiques sur le noyau stéroïdien.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium aluminium (LiAlH4).

Substitution : L'halogénation peut être obtenue en utilisant des réactifs comme le brome (Br2) ou le chlore (Cl2) dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Formation de cétones et d'alcools.

Réduction : Formation de dérivés dihydro.

Substitution : Formation de stéroïdes halogénés.

Applications de la recherche scientifique

Le 5β(H)-Cholane a plusieurs applications de recherche scientifique :

Chimie : Il sert de précurseur dans la synthèse de diverses hormones stéroïdiennes et des acides biliaires.

Biologie : Il est utilisé dans les études liées au métabolisme des stéroïdes et à l'activité enzymatique.

Médecine : La recherche sur ses dérivés a des implications dans la compréhension des maladies liées aux stéroïdes et le développement d'agents thérapeutiques.

Industrie : Il est utilisé dans la production de produits pharmaceutiques à base de stéroïdes et comme composé de référence en chimie analytique.

Mécanisme d'action

Le mécanisme d'action du 5β(H)-Cholane implique son rôle de précurseur dans la biosynthèse des hormones stéroïdiennes et des acides biliaires. Le composé subit des transformations enzymatiques, principalement par l'action de la 5β-réductase, qui le convertit en divers stéroïdes biologiquement actifs. Ces stéroïdes interagissent ensuite avec des récepteurs et des voies spécifiques dans l'organisme, exerçant leurs effets physiologiques .

Applications De Recherche Scientifique

5beta(H)-Cholane has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of various steroid hormones and bile acids.

Biology: It is used in studies related to steroid metabolism and enzyme activity.

Medicine: Research on its derivatives has implications in understanding steroid-related diseases and developing therapeutic agents.

Industry: It is used in the production of steroid-based pharmaceuticals and as a reference compound in analytical chemistry.

Mécanisme D'action

The mechanism of action of 5beta(H)-Cholane involves its role as a precursor in the biosynthesis of steroid hormones and bile acids. The compound undergoes enzymatic transformations, primarily through the action of 5beta-reductase, which converts it to various biologically active steroids. These steroids then interact with specific receptors and pathways in the body, exerting their physiological effects .

Comparaison Avec Des Composés Similaires

Composés similaires :

5alpha-Dihydrotestostérone : Contrairement au 5β(H)-Cholane, la 5alpha-dihydrotestostérone se lie fortement au récepteur des androgènes et est très active.

Etiocholanolone : Un métabolite du 5β(H)-Cholane avec une activité neurostéroïde.

Unicité : Le 5β(H)-Cholane est unique en raison de sa forme moléculaire angulaire et de son absence d'activité androgénique, le distinguant des autres métabolites de la testostérone. Sa fusion cis des cycles A et B donne une structure moléculaire distincte qui influence son activité biologique.

Propriétés

IUPAC Name |

10,13-dimethyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQKIURKJITMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)